molecular formula C8H7BrINO2 B8299317 2-Iodo-4-bromophenylcarbamic acid methyl ester

2-Iodo-4-bromophenylcarbamic acid methyl ester

Cat. No. B8299317
M. Wt: 355.95 g/mol
InChI Key: OVTSHYPXQRTQHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-4-bromophenylcarbamic acid methyl ester is a useful research compound. Its molecular formula is C8H7BrINO2 and its molecular weight is 355.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Iodo-4-bromophenylcarbamic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-4-bromophenylcarbamic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Iodo-4-bromophenylcarbamic acid methyl ester

Molecular Formula

C8H7BrINO2

Molecular Weight

355.95 g/mol

IUPAC Name

methyl N-(4-bromo-2-iodophenyl)carbamate

InChI

InChI=1S/C8H7BrINO2/c1-13-8(12)11-7-3-2-5(9)4-6(7)10/h2-4H,1H3,(H,11,12)

InChI Key

OVTSHYPXQRTQHI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=C(C=C(C=C1)Br)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

133 g (0.591 mol) N-iodosuccinimide and 5.0 mL (8.60 g, 0.0573 mol) trifuoromethanesulfonic acid were added to a solution of 130.0 g (0.5651 mol) of (4-bromo-phenyl)-carbamic acid methyl ester in 660 mL acetonitrile. The mixture was stirred at room temperature for 18 h. The precipitate was collected by filtration washed with 160 mL ice-cold acetonitrile and dried to constant weight to yield 187.0 g (92%) of the title compound as white crystals melting at 129.4-130.0° C.
Quantity
133 g
Type
reactant
Reaction Step One
[Compound]
Name
trifuoromethanesulfonic acid
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
660 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods II

Procedure details

To solution of 4-bromo-2-iodoaniline (18.50 g, 62.08 mmol) in pyridine (120 mL) at −10° C. was added methyl chloroformate (7.50 mL, 97.46 mmol) over 30 min via syringe pump. Reaction was allowed to warm to room temperature and was diluted with H2O (450 mL). Solid which was formed was collected by filtration, washed with H2O and dried in dessicator. Methyl 4-bromo-2-iodophenylcarbamate (21.59 g, 98%) was obtained as colorless solid.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step Two

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